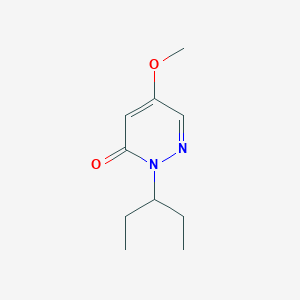

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-methoxy-2-pentan-3-ylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-8(5-2)12-10(13)6-9(14-3)7-11-12/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMCVBATXWKPWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C(=O)C=C(C=N1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews existing literature on the compound, focusing on its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridazine ring substituted with a methoxy group and a pentan-3-yl chain. Its molecular formula is CHNO, with a molecular weight of approximately 219.29 g/mol.

Research indicates that compounds similar to this compound may exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Compounds in the pyridazine class have shown potential antimicrobial effects against various pathogens. For instance, studies have demonstrated that derivatives exhibit bactericidal and fungicidal properties, with minimum inhibitory concentrations (MICs) varying based on structural modifications .

- Antiviral Properties : Some pyridazine derivatives have been evaluated for antiviral activity, particularly against viruses like SARS-CoV-2. The mechanism often involves inhibition of viral replication or interference with viral entry into host cells .

- Cytotoxic Effects : Certain studies have indicated that pyridazine derivatives can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial Activity

A study conducted by Alnassar et al. (2021) synthesized several pyridazine derivatives, including variations of this compound, which were tested against Gram-positive and Gram-negative bacteria as well as fungi. The results showed promising antimicrobial activity with MIC values ranging from 2 to 32 µg/mL depending on the specific pathogen and structural variations .

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 5-Methoxy derivative | Staphylococcus aureus | 4 |

| 5-Methoxy derivative | Escherichia coli | 8 |

| 5-Methoxy derivative | Candida albicans | 16 |

Antiviral Activity

In the context of antiviral research, a review highlighted the efficacy of pyridazine derivatives against influenza and coronaviruses. The specific mechanism involves blocking viral RNA synthesis and inhibiting viral proteases, which are critical for viral replication .

Cytotoxicity in Cancer Research

A notable study explored the cytotoxic effects of various pyridazine compounds on human cancer cell lines, including breast and lung cancer cells. The findings indicated that certain modifications to the pyridazine structure enhanced cytotoxicity significantly, with IC50 values ranging from 10 to 50 µM for different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| A549 (Lung Cancer) | 30 |

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The following comparison focuses on structural analogs, synthetic methodologies, biological activities, and physicochemical properties.

Structural Features and Substituent Effects

Pyridazinone derivatives differ in substituent patterns, which critically influence their reactivity, solubility, and bioactivity. Key analogs include:

Key Observations :

- Position 2 : The pentan-3-yl group in the target compound provides steric bulk and lipophilicity compared to smaller substituents (e.g., methyl in or hydroxymethyl in ). This may enhance membrane permeability in biological systems.

- Position 5 : Methoxy groups (as in the target compound) generally improve metabolic stability compared to hydroxy groups (e.g., ), which are prone to glucuronidation.

Key Observations :

Key Observations :

- Methoxy and alkyl groups (as in the target compound) are associated with agrochemical efficacy due to increased lipophilicity and stability .

- Fluorinated derivatives (e.g., ) prioritize pharmaceutical applications, leveraging electronegative substituents for target binding.

Physicochemical Properties

A comparison of key properties:

Q & A

Q. What are the key synthetic pathways for synthesizing 5-Methoxy-2-(pentan-3-yl)pyridazin-3(2H)-one?

The synthesis of pyridazinone derivatives typically involves multi-step reactions, including cyclization and functionalization. For example:

- Cyclization : A pyridazine ring can be formed via cyclocondensation of hydrazines with diketones or via [3+3] cycloaddition reactions under acidic or basic conditions.

- Substituent Introduction : The pentan-3-yl and methoxy groups are introduced through alkylation or nucleophilic substitution. Ethanol or dimethylformamide (DMF) are common solvents, with catalysts like potassium carbonate enhancing reaction rates .

- Purification : Column chromatography or recrystallization is often employed to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry. For example, methoxy protons appear as singlets near δ 3.8–4.0 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles, as demonstrated in analogous pyridazinone structures .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low yields during cyclization?

Low yields in cyclization often stem from competing side reactions or poor regioselectivity. Strategies include:

- Temperature Control : Maintaining 60–80°C reduces byproduct formation while promoting ring closure .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Screening : Lewis acids like ZnCl or Ce(SO) improve reaction efficiency .

Q. How should contradictory biological activity data be analyzed?

Discrepancies in bioactivity may arise from variations in:

- Purity : Impurities (>5%) can skew results; HPLC or GC-MS ensures compound integrity .

- Structural Confirmation : X-ray crystallography or computational docking (e.g., DFT) validates active conformers .

- Assay Conditions : Standardize protocols (e.g., cell lines, incubation times) to minimize variability .

Q. What computational methods are suitable for predicting the compound’s reactivity and bioactivity?

- Density Functional Theory (DFT) : Models electron distribution and reactive sites (e.g., nucleophilic pyridazine N-atoms) .

- Molecular Dynamics (MD) : Simulates ligand-protein interactions, identifying binding motifs for targeted bioactivity .

Data Contradiction and Methodological Challenges

Q. How can regioselectivity issues in alkylation steps be resolved?

Regioselectivity challenges arise when multiple reactive sites exist. Solutions include:

- Protecting Groups : Temporarily block reactive positions (e.g., methoxy) during alkylation .

- Steric Control : Bulky reagents favor substitution at less hindered positions (e.g., pentan-3-yl vs. methyl groups) .

Q. What strategies address discrepancies between computational predictions and experimental bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.